N-BOC-(methylamino)acetaldehyde
Overview
Description
N-BOC-(methylamino)acetaldehyde, also known as tert-butyl N-methyl-N-(2-oxoethyl)carbamate, is an organic compound with the molecular formula C8H15NO3. It is a pale yellow liquid that is slightly miscible with water and sensitive to air. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
N-BOC-(methylamino)acetaldehyde is primarily involved in the preparation of benzo[d]imidazole inhibitor of co-activator associated arginine methyltransferase . Arginine methyltransferase is an enzyme that plays a crucial role in the methylation of arginine residues, which is a key post-translational modification in cells.
Mode of Action
It is known to be used in the synthesis of benzo[d]imidazole inhibitors, which suggests it may interact with its targets through the formation of these inhibitors .
Biochemical Pathways
This compound is used as a building block in the synthesis of γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This suggests that it may play a role in the GABAergic pathway, which is one of the main inhibitory neurotransmitter pathways in the nervous system.
Pharmacokinetics
It is slightly miscible with water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of benzo[d]imidazole inhibitors of arginine methyltransferase . These inhibitors can potentially affect the methylation of arginine residues, thereby influencing protein function and cellular processes.
Action Environment
This compound is air sensitive and should be stored in a cool place . It is also incompatible with strong oxidizing agents . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-BOC-(methylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of N-methylglycine (sarcosine) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-BOC-(methylamino)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: N-BOC-(methylamino)acetic acid
Reduction: N-BOC-(methylamino)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-BOC-(methylamino)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-BOC-2-aminoacetaldehyde: Similar in structure but with an amino group instead of a methylamino group.
N-BOC-ethanolamine: Contains an ethanolamine moiety instead of a methylaminoacetaldehyde moiety.
N-BOC-1,6-hexanediamine: Contains a hexanediamine moiety instead of a methylaminoacetaldehyde moiety.
Uniqueness
N-BOC-(methylamino)acetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its Boc-protecting group provides stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443953 | |
Record name | N-BOC-(methylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-72-4 | |
Record name | N-BOC-(methylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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